molecular formula C6H8FN2NaO5S B10831553 sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Cat. No.: B10831553
M. Wt: 262.19 g/mol
InChI Key: UIJIKXQAJBMNIR-JBUOLDKXSA-M
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Description

Sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate: is a novel compound that has garnered significant attention in the scientific communityIt is particularly notable for its potential in addressing the growing threat of global antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate involves several key steps. The process typically begins with the preparation of the diazabicyclooctane core, followed by the introduction of the fluoro and oxo groups. The final step involves the sulfonation to form the sulfate ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improve the efficiency of the synthesis process. The use of automated systems also minimizes human error and enhances the reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate involves the inhibition of specific bacterial enzymes. The compound targets the active site of these enzymes, preventing them from catalyzing essential biochemical reactions. This inhibition disrupts the bacterial cell’s metabolic processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate apart from similar compounds is its enhanced stability and higher potency as an enzyme inhibitor. These properties make it a more effective candidate for developing new antibiotics and other therapeutic agents .

Properties

Molecular Formula

C6H8FN2NaO5S

Molecular Weight

262.19 g/mol

IUPAC Name

sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

UIJIKXQAJBMNIR-JBUOLDKXSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Origin of Product

United States

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